molecular formula C18H23F2NO3 B4303707 3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate

3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate

Cat. No. B4303707
M. Wt: 339.4 g/mol
InChI Key: RPFFOOSNJXMCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain receptors, such as the dopamine D2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been studied extensively. This compound has been shown to induce apoptosis, which is a process of programmed cell death. It has also been shown to inhibit cell proliferation and migration. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate in lab experiments is its high purity and yield. This compound has been synthesized using optimized methods that yield high purity and high yield of the product. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects, and caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are many potential future directions for research on 3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate. One area of research could be the investigation of this compound as a potential treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research could be conducted on the mechanism of action of this compound, with a focus on identifying its targets and pathways. Finally, research could be conducted on the synthesis of analogs of this compound, with the goal of identifying compounds with improved efficacy and reduced toxicity.

Scientific Research Applications

3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate has been used in a variety of scientific research applications. One of the primary areas of research has been in the field of cancer research. This compound has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(3,4-dimethylcyclohexyl) 4-(2,4-difluoroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO3/c1-11-3-5-14(9-12(11)2)24-18(23)8-7-17(22)21-16-6-4-13(19)10-15(16)20/h4,6,10-12,14H,3,5,7-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFFOOSNJXMCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)OC(=O)CCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate

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